1-phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

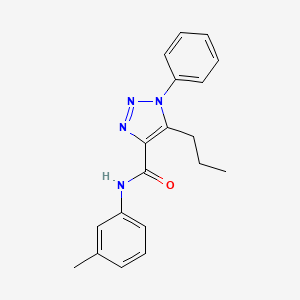

1-Phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at the 1-position, a propyl chain at the 5-position, and an m-tolyl (3-methylphenyl) carboxamide group at the 4-position. The propyl substituent and m-tolyl group may influence lipophilicity, metabolic stability, and target-binding interactions compared to analogs with shorter or bulkier substituents .

Properties

IUPAC Name |

N-(3-methylphenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-8-17-18(19(24)20-15-10-7-9-14(2)13-15)21-22-23(17)16-11-5-4-6-12-16/h4-7,9-13H,3,8H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFUFYASRRFWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-5-propyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950253-49-3) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O, with a molecular weight of 320.4 g/mol. The structure features a triazole ring that is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of triazole derivatives. For instance, triazole compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A comparative analysis of various triazole derivatives indicated that compounds similar to this compound exhibit potent cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| Triazole 2 | MDA-MB-231 | 1.5 | Arrests cell cycle at G0/G1 phase |

| Triazole 3 | PC-3 | 0.6 | Induces ROS production leading to apoptosis |

These findings suggest that the triazole moiety enhances the cytotoxic effects against cancer cells by disrupting cellular processes such as migration and proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of triazoles have also been explored. Certain derivatives have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Mechanistic Insights

Research indicates that some triazole derivatives can block the NF-kB signaling pathway, which is crucial in neuroinflammatory responses. For example, one study reported that a related triazole compound exhibited an IC50 value of 2.91 µM against nitric oxide production in neuronal cells, showcasing its potential to mitigate neurodegenerative processes .

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties, particularly against fungal infections. The incorporation of a phenyl group into the triazole structure has been linked to enhanced activity against various pathogens.

Antifungal Efficacy

Investigations into the antifungal activity of triazole derivatives have shown that they can effectively inhibit fungal growth by disrupting membrane integrity and function. The specific activity of this compound against common fungal strains remains an area for further research.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: Propyl vs. m-Tolyl vs. Halogenated Aryl Groups: The m-tolyl group (electron-donating methyl) may reduce electrophilicity compared to 4-chlorophenyl or cyanophenyl substituents, affecting target-binding interactions . Trifluoromethyl Substitution: Compounds with a trifluoromethyl group at position 5 demonstrate superior anticancer activity (e.g., GP = 68.09% in NCI-H522 cells), highlighting the importance of electron-withdrawing groups for potency .

Structural Stability :

- Analogs like ZIPSEY exhibit enhanced stability due to intramolecular hydrogen bonding between the hydroxypropan-2-yl group and the triazole core, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.